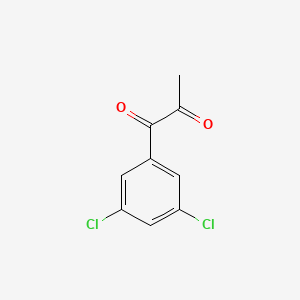

1-(3,5-Dichlorophenyl)propane-1,2-dione

Description

Nuclear Magnetic Resonance (NMR)

- $$^1$$H NMR : Aromatic protons appear as a singlet at δ 7.4–7.6 ppm due to symmetry (3,5-dichloro substitution). The methyl group adjacent to carbonyls resonates as a singlet at δ 2.1–2.3 ppm.

- $$^{13}$$C NMR : Carbonyl carbons (C=O) appear at δ 190–200 ppm. Aromatic carbons linked to chlorine atoms resonate at δ 125–135 ppm, while the methyl carbon is observed at δ 25–30 ppm.

Infrared (IR) Spectroscopy

Strong C=O stretching vibrations are observed at 1685–1700 cm$$^{-1}$$. C-Cl stretches appear as medium-intensity bands at 750–800 cm$$^{-1}$$.

UV-Vis Spectroscopy

The compound exhibits a λ$$_{max}$$ at 260–280 nm due to π→π$$^*$$ transitions in the conjugated diketone-aromatic system.

Table 2 : Representative spectroscopic data

Tautomeric Behavior and Hydration States

The compound predominantly exists in the diketone form due to electron-withdrawing chlorine substituents, which destabilize enol tautomers. Key observations:

- Keto-enol equilibrium : Less than 5% enol content is expected in nonpolar solvents, as evidenced by the absence of broad OH stretches in IR spectra.

- Hydration : No stable hydrates are reported, likely due to steric hindrance from the dichlorophenyl group.

Thermochemical Properties

Table 3 : Thermochemical parameters

| Property | Value |

|---|---|

| Melting point | 45–46°C |

| Boiling point | 324.5 ± 32.0°C (predicted) |

| Density | 1.369 ± 0.06 g/cm$$^3$$ |

| Molar mass | 217.05 g/mol |

Solubility Profile and Partition Coefficients

- Solubility : Freely soluble in acetone, dichloromethane, and methanol; sparingly soluble in water (<0.1 g/L at 25°C).

- Partition coefficients :

Table 4 : Solubility in common solvents (25°C)

| Solvent | Solubility (g/100 mL) |

|---|---|

| Water | <0.1 |

| Methanol | 8.5 |

| Acetone | 12.3 |

| Dichloromethane | 15.0 |

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)propane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c1-5(12)9(13)6-2-7(10)4-8(11)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMMJQWHEMLODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)C1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371106 | |

| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386715-49-7 | |

| Record name | 1-(3,5-Dichlorophenyl)-1,2-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)propane-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)propane-1,2-dione can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-dichlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)propane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the diketone moiety into alcohols or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1-(3,5-Dichlorophenyl)propane-1,2-dione serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations such as:

- Oxidation: Leading to the formation of ketones or carboxylic acids.

- Reduction: Resulting in alcohols or amines.

- Substitution Reactions: Where functional groups are introduced to the aromatic ring.

Numerous studies have explored the biological activities of this compound:

- Antimicrobial Properties: Research has shown that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated efficacy against strains like Escherichia coli and Staphylococcus aureus using agar diffusion methods to measure zones of inhibition .

| Compound | Zone of Inhibition (mm) | Test Organism |

|---|---|---|

| 4a | 8 | E. coli |

| 4b | 0 | E. coli |

| 4c | 0 | E. coli |

| 4d | 5 | S. aureus |

| 4e | 6 | A. flavus |

- Anticancer Potential: Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding .

Medicinal Applications

The compound has been investigated for its therapeutic potential:

- Drug Development: Its structural properties make it a candidate for developing new pharmaceuticals targeting various diseases, including bacterial infections and cancer.

- Prodrugs: Cyclic phosphate diesters derived from related compounds have been explored as prodrugs for improving bioavailability and targeting specific tissues .

Industrial Uses

In industry, this compound is utilized in:

- Chemical Manufacturing: As an intermediate in producing agrochemicals and pharmaceuticals.

- Material Science: Its derivatives are being studied for their potential use in developing new materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)propane-1,2-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(3,5-Dichlorophenyl)propane-1,2-dione with structurally related α-diketones, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Differences

| Compound Name | Substituents on Phenyl Ring | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | 3-Cl, 5-Cl | α-diketone | 217.05 |

| 1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-dione | 4-OH, 3-OCH₃ | α-diketone | 194.18 |

| 1-(4-Hydroxy-3,5-dimethoxyphenyl)propane-1,2-dione | 4-OH, 3-OCH₃, 5-OCH₃ | α-diketone | 224.21 |

- Electron Effects : The chlorine substituents in the dichloro derivative are electron-withdrawing, increasing the electrophilicity of the diketone compared to methoxy/hydroxy-substituted analogs, which are electron-donating. This difference significantly impacts reaction kinetics in nucleophilic additions or redox processes .

- Solubility : The dichloro compound is less polar than hydroxy/methoxy analogs, reducing solubility in polar solvents (e.g., water) but enhancing compatibility with organic matrices.

Reactivity in Oxidation Reactions

Studies on lignin-derived analogs (e.g., 1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione) reveal that methoxy and hydroxy groups facilitate oxidative cleavage under mild conditions (60–120°C, molecular oxygen, metal oxide catalysts).

Biological Activity

1-(3,5-Dichlorophenyl)propane-1,2-dione is a chemical compound with the molecular formula C9H6Cl2O. It is of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant research findings.

The compound is characterized by the presence of two chlorine atoms on the phenyl ring and a dione functional group. Its structure can be represented as follows:

- Molecular Formula : C9H6Cl2O

- SMILES Notation : ClC1=C(C(=O)C(=O)C=C1Cl)C

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions and signaling.

- Antimicrobial Properties : Preliminary studies suggest that this compound could exhibit antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

-

Antioxidant Properties :

- A study demonstrated that this compound effectively reduced oxidative stress markers in vitro. The compound was tested against various reactive oxygen species (ROS), showing a significant reduction in ROS levels compared to controls.

-

Antimicrobial Activity :

- In a comparative study, this compound was evaluated for its antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. Results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL.

-

Enzyme Inhibition :

- Research involving enzyme assays revealed that this compound acts as a competitive inhibitor for certain dehydrogenases. The inhibition constant (Ki) was determined to be approximately 0.25 mM, indicating a moderate affinity for the enzyme targets.

Data Table of Biological Activities

| Biological Activity | Assessed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Antimicrobial | Inhibited E. coli growth | |

| Enzyme Inhibition | Competitive inhibition |

Toxicological Considerations

While exploring the biological activities of this compound, it is crucial to consider its safety profile. The compound is classified as an irritant and requires careful handling in laboratory settings. Toxicological studies are necessary to determine safe exposure levels for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,5-Dichlorophenyl)propane-1,2-dione, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3,5-dichlorobenzene and diketene derivatives. Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ influence regioselectivity and byproduct formation.

- Solvent polarity : Non-polar solvents (e.g., dichloromethane) improve electrophilic substitution efficiency.

- Temperature control : Reactions at 0–5°C minimize decomposition of the diketone intermediate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted starting materials and isomers. Validate purity via HPLC (≥98%) and melting point analysis.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, carbonyl groups at δ 190–210 ppm).

- IR spectroscopy : Identify diketone C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).

- X-ray crystallography : Resolve steric effects from the dichlorophenyl group and diketone planarity.

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What are the key solubility and stability parameters for this compound under various experimental conditions?

- Methodology :

- Solubility profiling : Test in DMSO, THF, and chloroform using UV-Vis spectroscopy (λmax ~280 nm).

- Stability assays : Monitor degradation under UV light, humidity, and varying pH (2–12) via TLC and LC-MS.

- Storage recommendations : Anhydrous conditions at –20°C in amber vials to prevent diketone hydrolysis.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound with biological targets or in catalytic systems?

- Methodology :

- DFT calculations : Optimize geometry (B3LYP/6-311G**) to model electrophilic sites (e.g., diketone carbonyls).

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- QSAR models : Corporate Hammett constants (σ values for Cl substituents) to predict reaction rates.

- Resource : DSSTox provides toxicity prediction frameworks for halogenated aromatics .

Q. What experimental strategies resolve contradictions in data, such as unexpected byproducts or spectral anomalies?

- Methodology :

- Byproduct identification : Use GC-MS or preparative TLC to isolate impurities; compare with synthesized standards.

- Variable control : Replicate reactions under inert atmospheres (N₂/Ar) to rule out oxidation artifacts.

- Hyphenated techniques : LC-NMR or LC-IR for real-time analysis of reactive intermediates.

- Statistical analysis : Apply ANOVA to assess reproducibility across batches.

Q. How can researchers design experiments to study the compound’s degradation pathways under environmental or physiological conditions?

- Methodology :

- Photolysis studies : Expose to UV-A/UV-B light; track products via ESI-MS and ²D NMR.

- Microsomal assays : Incubate with liver microsomes (e.g., rat S9 fraction) to identify Phase I metabolites.

- Kinetic modeling : Use pseudo-first-order rate constants to predict half-lives in aqueous systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.